"2-Bromo-1-(3-fluorophenyl)ethan-1-ol" molecular structure
"2-Bromo-1-(3-fluorophenyl)ethan-1-ol" molecular structure
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary
2-Bromo-1-(3-fluorophenyl)ethan-1-ol (CAS: 1184914-24-6) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly those targeting adrenergic receptors and specific kinase pathways. As a vicinal halohydrin, it serves as a direct precursor to 3-fluorostyrene oxide and various
Molecular Identity & Physicochemical Properties[1][2][3][4][5][6][7]
This compound exists as a racemate in standard synthesis but is frequently required in high enantiomeric excess (ee) for drug development.
| Property | Specification |
| IUPAC Name | 2-Bromo-1-(3-fluorophenyl)ethan-1-ol |
| Common Name | |
| CAS Number (Racemic) | 1184914-24-6 |
| Molecular Formula | C |
| Molecular Weight | 219.05 g/mol |
| Appearance | Colorless to pale yellow oil (solidifies upon cooling/purification) |
| Chirality | Contains one stereocenter at C1; exists as (R) and (S) enantiomers |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF; sparingly soluble in water |
Synthetic Pathways & Process Chemistry[10][11]
The synthesis of 2-bromo-1-(3-fluorophenyl)ethan-1-ol typically proceeds via the bromination of 3'-fluoroacetophenone followed by reduction. Control over the reduction step determines the stereochemistry of the final product.
Step 1: Precursor Synthesis (Bromination)
-
Substrate: 3'-Fluoroacetophenone (CAS 455-36-7)
-
Reagent: Bromine (Br
) or N-Bromosuccinimide (NBS) with -TsOH catalysis. -
Product: 2-Bromo-1-(3-fluorophenyl)ethan-1-one (CAS 53631-18-8).
-
Process Note: This reaction must be controlled to prevent over-bromination (dibromide formation).
Step 2: Reduction Strategies (The Divergent Step)
The choice of reducing agent dictates whether the product is racemic or enantiopure.
-
Method A: Racemic Reduction (NaBH
)-
Reagent: Sodium Borohydride (0.5 equiv) in Ethanol/Methanol at 0°C.
-
Outcome: Racemic mixture (50:50 R/S). Suitable for initial SAR screening or when resolution is planned later.
-
-
Method B: Asymmetric Reduction (CBS Catalyst)
-
Method C: Biocatalytic Reduction
-
Reagent: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) such as Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH).
-
Outcome: Near-perfect enantioselectivity (>99% ee) under mild aqueous conditions.
-
Visualization: Synthetic Workflow
Figure 1: Synthetic routes from acetophenone precursor to racemic and enantiopure bromohydrin.
Detailed Experimental Protocol (Racemic)
Objective: Synthesis of 2-bromo-1-(3-fluorophenyl)ethan-1-ol on a 10 mmol scale.
-
Preparation: In a 100 mL round-bottom flask, dissolve 2-bromo-1-(3-fluorophenyl)ethan-1-one (2.17 g, 10 mmol) in absolute ethanol (30 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reduction: Add Sodium Borohydride (NaBH
, 190 mg, 5.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. -
Monitoring: Stir at 0°C for 30 minutes. Monitor by TLC (20% EtOAc/Hexane). The starting ketone spot (
) should disappear, replaced by the alcohol ( ). -
Quench: Carefully add saturated NH
Cl solution (10 mL) to quench excess hydride. -
Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).
-
Purification: Dry organic layers over Na
SO , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-15% EtOAc in Hexanes).
Reactivity Profile & Applications
The utility of 2-bromo-1-(3-fluorophenyl)ethan-1-ol stems from its dual functionality: the hydroxyl group (nucleophile/proton donor) and the alkyl bromide (electrophile).
Core Transformations
-
Epoxide Formation (Base-Promoted Cyclization): Treatment with aqueous NaOH or K
CO effects an intramolecular S 2 reaction, displacing the bromide to form 3-fluorostyrene oxide . This epoxide is a versatile electrophile for ring-opening reactions. -
Direct Aminolysis (Synthesis of
-Blocker Analogs): Reaction with primary amines (e.g., isopropylamine, tert-butylamine) yields -amino alcohols. The fluorine substituent at the meta-position often improves the selectivity of these ligands for adrenergic receptors compared to the unsubstituted analogs.
Visualization: Reactivity Logic
Figure 2: Divergent reactivity pathways for the bromohydrin intermediate.
Analytical Characterization
Validating the structure requires careful interpretation of NMR spectroscopy, particularly distinguishing the splitting patterns caused by the fluorine atom (
Representative
-
7.35 – 7.00 (m, 4H): Aromatic protons. The signal pattern is complex due to
F coupling ( ). -
4.95 (dd,
= 8.5, 3.5 Hz, 1H): The chiral benzylic proton (CH -OH). It appears as a doublet of doublets due to coupling with the two non-equivalent diastereotopic protons of the adjacent CH Br group. -
3.65 (dd,
= 10.5, 3.5 Hz, 1H) & 3.50 (dd, = 10.5, 8.5 Hz, 1H): The diastereotopic methylene protons (CH -Br). -
2.60 (br s, 1H): Hydroxyl proton (exchangeable with D
O).
- -112.5 ppm: Characteristic singlet (or multiplet if proton-coupled) for the meta-fluorine substituent.
Safety & Handling (HSE)
-
Hazards: This compound is an alkyl bromide and a secondary alcohol. It is classified as Irritating to eyes, respiratory system, and skin (H315/H319/H335). The precursor ketone is a Lachrymator and Corrosive ; the alcohol is generally less volatile but should still be handled with care.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (store in amber vials).
-
Disposal: Halogenated organic waste. Do not mix with strong bases unless intended for reaction (exothermic epoxide formation).
References
-
Synthesis of Halohydrins via Reduction
-
Biocatalytic Asymmetric Reduction
-
Díaz-Rodríguez, A., et al. "Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH." ChemCatChem, 2014.
-
- Gurjar, M. K., et al.
-
Precursor Properties (Ketone)
-
PubChem CID 96749: 2-Bromo-1-(3-fluorophenyl)ethanone.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. a. Identify the substitution products that form when 2-bromo-2-me... | Study Prep in Pearson+ [pearson.com]
- 3. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. rsc.org [rsc.org]
